N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-16(2)27-21(30)15-33-25-28-22-20(17-8-6-5-7-9-17)14-26-23(22)24(31)29(25)18-10-12-19(32-3)13-11-18/h5-14,16,26H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVXEHKZKFLSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolo[3,2-d]pyrimidinone core is distinct from thieno-pyrimidine analogs (e.g., ), which may alter π-π stacking interactions in biological targets.
- Synthesis universally relies on alkylation of 2-thiopyrimidinone intermediates, but substituent complexity dictates additional steps (e.g., coupling reactions in ).
Mechanistic Insights :
Physicochemical Properties
Predicted properties of the target compound versus analogs:
Structural Determinants :
- The sec-butyl group increases LogP, reducing solubility but improving membrane permeability.
- Thieno-pyrimidine cores (e.g., ) exhibit lower LogP due to sulfur’s electronegativity versus pyrrolo cores.
Preparation Methods
Reaction Components and Conditions
Mechanistic Pathway
- Knoevenagel Condensation : L-Proline facilitates the condensation of 4-hydroxycoumarin and 4-methoxyphenylglyoxal, forming a coumarin-glyoxal adduct.
- Michael Addition : 6-Aminouracil undergoes nucleophilic attack on the α,β-unsaturated intermediate.
- Intramolecular Cyclization : The Michael adduct cyclizes to form the tetracyclic pyrrolo[3,2-d]pyrimidin-4-one core.
Functionalization at C-2 Position
To introduce a thiol group at C-2, the hydroxyl group of the intermediate is replaced via bromination followed by thiolation:
- Bromination : Treating the core with PBr₃ in dry dichloromethane yields 2-bromo-pyrrolo[3,2-d]pyrimidinone.
- Thiolation : Reaction with thiourea in ethanol under reflux introduces a thiol group, producing 2-mercapto-pyrrolo[3,2-d]pyrimidinone.
Synthesis of N-(sec-Butyl)-2-bromoacetamide
The sec-butylamine precursor is synthesized via reductive amination of methyl ethyl ketone (MEK) using Raney nickel as a catalyst.
sec-Butylamine Preparation
Bromoacetamide Formation
- Acetylation : sec-Butylamine reacts with bromoacetyl bromide in dry THF at 0°C to form N-(sec-butyl)-2-bromoacetamide.
- Purification : Recrystallization from ethyl acetate/hexanes yields 92% pure product.
Thioether Coupling Reaction
The thiolated pyrrolo[3,2-d]pyrimidinone undergoes nucleophilic substitution with N-(sec-butyl)-2-bromoacetamide to form the target compound.
Reaction Optimization
Purification Protocol
- Distillation : Removes residual DMF and byproducts.
- Recrystallization : Dissolve in hot ethanol, cool to −5°C, and filter.
- Vacuum Drying : 40°C for 4 h to achieve >98% purity.
Spectroscopic Characterization
| Parameter | Data |
|---|---|
| IR (KBr, cm⁻¹) | 3270 (N–H), 1685 (C=O), 1590 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.05 (d, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.25 (q, 1H, CH), 7.45–8.10 (m, 9H, Ar–H) |
| MS (ESI+) | m/z 516.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Catalytic Efficiency
Yield Optimization
- Thiolation Step : Using thiourea instead of H₂S improved yields from 65% to 78% due to reduced side reactions.
Industrial Scalability Considerations
Cost Analysis :
Component Cost/kg (USD) 4-Hydroxycoumarin 120 sec-Butylamine 95 L-Proline 220 Waste Management : Acetic acid and DMF are recycled via distillation, reducing environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
